Amminepentacyanoferrate(III)
Description
Structure
2D Structure
Properties
CAS No. |
13717-31-2 |
|---|---|
Molecular Formula |
C5H3FeN6-3 |
Molecular Weight |
202.96 g/mol |
IUPAC Name |
azane;iron(2+);pentacyanide |
InChI |
InChI=1S/5CN.Fe.H3N/c5*1-2;;/h;;;;;;1H3/q5*-1;+2; |
InChI Key |
QBOFWNFBPMXYTO-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
Other CAS No. |
13717-31-2 |
Related CAS |
14099-05-9 (tri-hydrochloride salt) 36682-41-4 (ammonium-hydrochloride[1:1:2] salt) |
Synonyms |
amminepentacyanoferrate(III) amminepentacyanoferrate(III) ion amminepentacyanoferrate(III), ammonium-sodium (1:1:2) salt amminepentacyanoferrate(III), disodium salt amminepentacyanoferrate(III), trisodium salt |
Origin of Product |
United States |
Synthetic Methodologies for Amminepentacyanoferrate Iii Complexes
Preparative Routes from Pentacyanoferrate(III) Precursors
The primary and most well-established route to amminepentacyanoferrate complexes begins with the readily available sodium nitroprusside, Na₂[Fe(CN)₅(NO)]·2H₂O. This process typically yields the amminepentacyanoferrate(II) complex, which can then be oxidized to the desired amminepentacyanoferrate(III) state.
A common synthetic procedure involves the reaction of sodium nitroprusside with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a salt like sodium acetate. scispace.com The mixture is kept at a low temperature (typically below 5°C) overnight to facilitate the crystallization of the bright yellow sodium amminepentacyanoferrate(II) hydrate, Na₃[Fe(CN)₅NH₃]·xH₂O. scispace.comwiley-vch.de
The fundamental reaction is a reduction of the iron center and substitution of the nitrosyl ligand: [Fe(CN)₅(NO)]²⁻ + 2NH₃ + H₂O → [Fe(CN)₅(NH₃)]³⁻ + N₂ + OH⁻ + H₂O
While direct synthesis of amminepentacyanoferrate(III) is less commonly documented, its preparation is generally achieved through the oxidation of the corresponding amminepentacyanoferrate(II) complex. This oxidation can be accomplished using various oxidizing agents. The resulting [Fe(CN)₅(NH₃)]²⁻ anion is the target amminepentacyanoferrate(III) complex.
Table 1: Synthetic Routes to Amminepentacyanoferrate Complexes
| Starting Material | Reagents | Product | State |
|---|---|---|---|
| Sodium Nitroprusside (Na₂[Fe(CN)₅(NO)]) | Concentrated NH₄OH, Sodium Acetate | Sodium Amminepentacyanoferrate(II) (Na₃[Fe(CN)₅NH₃]) scispace.com | Fe(II) |
| Sodium Amminepentacyanoferrate(II) | Oxidizing Agent | Amminepentacyanoferrate(III) ([Fe(CN)₅NH₃]²⁻) | Fe(III) |
Control over Stoichiometry and Purity in Synthesis
Achieving high purity and the correct stoichiometry in the synthesis of amminepentacyanoferrate(III) is paramount for its use as a precursor in further reactions. Control over several experimental parameters is crucial.
Temperature: The initial synthesis of the amminepentacyanoferrate(II) precursor is highly temperature-dependent. Maintaining a low temperature (below 5°C) is essential to promote the crystallization of the desired product and minimize the formation of side products. scispace.com
pH Control: The pH of the reaction medium, influenced by the concentration of ammonium hydroxide, plays a significant role in the stability of the complex during synthesis.
Purification: Recrystallization is a key step in obtaining a pure product. The crude sodium amminepentacyanoferrate(II) is often dissolved in a minimum amount of cold water and then reprecipitated, for instance, by the addition of cold ethanol (B145695). scispace.comwiley-vch.de This process helps to remove unreacted starting materials and byproducts. The final product is typically washed with a cold solvent like ethanol and dried under an inert atmosphere, such as a stream of dry nitrogen, to prevent oxidation and degradation. scispace.com
The principles of stoichiometry control, such as the precise measurement and ratio of reactants, are fundamental to these syntheses, ensuring that the desired complex is the major product formed. whiterose.ac.uknih.gov
Table 2: Parameters for Stoichiometry and Purity Control
| Parameter | Control Method | Purpose |
|---|---|---|
| Temperature | Maintaining reaction below 5°C scispace.com | Promotes crystallization, minimizes side reactions |
| pH | Use of concentrated NH₄OH scispace.com | Ensures stability of the complex |
| Purity | Recrystallization from water/ethanol scispace.comwiley-vch.de | Removes impurities and unreacted reagents |
| Drying | Under inert gas (e.g., Nitrogen) scispace.com | Prevents oxidation and degradation |
Derivatization and Analog Synthesis from Amminepentacyanoferrate(III)
Amminepentacyanoferrate(III) is a valuable starting material for the synthesis of a variety of substituted pentacyanoferrate(III) complexes. The ammine (NH₃) ligand is labile and can be readily substituted by other ligands in aqueous solution. researchgate.net This reactivity allows for the systematic synthesis of a wide range of analogs with tailored electronic and structural properties.
Ligand substitution reactions are the primary method for derivatization. For example, reacting an aqueous solution of amminepentacyanoferrate(III) with ligands such as azide (B81097) (N₃⁻) or thiocyanate (B1210189) (SCN⁻) results in the formation of intensely colored solutions of azidopentacyanoferrate(III) ([Fe(CN)₅(N₃)]³⁻) and pentacyanothiocyanatoferrate(III) ([Fe(CN)₅(SCN)]³⁻), respectively. researchgate.netacs.org
The versatility of this precursor extends to the synthesis of complexes with N-heterocyclic ligands. By reacting amminepentacyanoferrate(III) with ligands like pyrazine (B50134) or 4,4'-bipyridine, new pentacyanido(L)ferrate(III) complexes can be isolated and structurally characterized. researchgate.net
Furthermore, the amminepentacyanoferrate(II) complex, Na₃[Fe(CN)₅NH₃], serves as a precursor for creating Prussian Blue analogues and other heterometallic systems. wiley-vch.deresearchgate.net The ammine ligand is first replaced by a bridging ligand, and then a second metal salt is introduced to form a bimetallic assembly. wiley-vch.de Similarly, it can be used to synthesize complexes with phosphine (B1218219) or phosphite (B83602) ligands. researchgate.net These reactions showcase the utility of the amminepentacyanoferrate core in constructing more complex coordination compounds.
Table 3: Examples of Derivatization from Amminepentacyanoferrate Precursors
| Precursor | Reagent | Product Complex |
|---|---|---|
| Amminepentacyanoferrate(III) | Azide (N₃⁻) | Azidopentacyanoferrate(III) ([Fe(CN)₅(N₃)]³⁻) researchgate.net |
| Amminepentacyanoferrate(III) | Thiocyanate (SCN⁻) | Pentacyanothiocyanatoferrate(III) ([Fe(CN)₅(SCN)]³⁻) researchgate.net |
| Amminepentacyanoferrate(III) | Pyrazine | Pentacyanido(pyrazine)ferrate(III) ([Fe(CN)₅(C₄H₄N₂)]²⁻) researchgate.net |
| Amminepentacyanoferrate(III) | 4,4'-Bipyridine | Pentacyanido(4,4'-bipyridine)ferrate(III) ([Fe(CN)₅(C₁₀H₈N₂)]²⁻) researchgate.net |
| Sodium Amminepentacyanoferrate(II) | Alkylpyrazinium bromide, Metal Salt (e.g., Fe(NO₃)₃, Cu(NO₃)₂) | Mesostructured Prussian Blue Analogues wiley-vch.de |
| Sodium Amminepentacyanoferrate(II) | Phosphine or Phosphite (PX₃) | Na₃[Fe(CN)₅PX₃] researchgate.net |
Advanced Spectroscopic Characterization and Structural Insights
Electronic Absorption Spectroscopy for Characterizing Electronic Transitions
Electronic absorption spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. The spectra reveal information about d-d transitions and charge transfer bands, which are characteristic of the metal ion and its coordination environment.
Analysis of Ligand-to-Metal Charge Transfer (LMCT) Bands
In amminepentacyanoferrate(III), as in many transition metal complexes, ligand-to-metal charge transfer (LMCT) bands are a prominent feature of the electronic spectrum. These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-centered d-orbital. This process requires a ligand that can be oxidized and a metal center that can be reduced. The intense nature of these absorption bands is a key characteristic. researchgate.net For Fe(III) complexes, LMCT is a significant process, with species such as Fe(III)-Cl and Fe(III)-OR being key intermediates in light-induced LMCT reactions. rsc.org
The energy of the LMCT band provides insight into the electronic properties of both the metal and the ligands. For instance, in a series of halogeno-complexes, the energy of the LMCT band follows a predictable pattern based on the nature of the ligand. researchgate.net
Investigation of Solvent Effects on Electronic Spectra
The surrounding solvent can significantly influence the electronic absorption spectrum of a coordination compound, a phenomenon known as solvatochromism. nsf.govkoreascience.kr This effect arises from differential solvation of the ground and excited electronic states of the complex. rsustnjogat.org The polarity of the solvent is a key factor; polar solvents can stabilize the excited state to a greater extent than the ground state, leading to a shift in the absorption maximum. rsustnjogat.orgshivajicollege.ac.in
For instance, the electronic spectra of N-heterocyclic pentacyanoferrate(II) complexes have been studied in various solvents using computational models. While the ligand-field states showed little sensitivity to the solvent, the charge-transfer transitions were significantly affected. researchgate.net In some cases, a bathochromic shift (a shift to longer wavelengths) is observed with increasing solvent polarity. rsustnjogat.org This is often attributed to dipole-dipole interactions and hydrogen bonding between the complex and the solvent molecules. rsustnjogat.orgshivajicollege.ac.in However, the absence of solvatochromism in some charge transfer transitions can be explained by a symmetric and delocalized nature of the transition. nsf.gov
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational energy levels.
Assignment of Metal-Ligand Vibrational Modes
The vibrational spectrum of amminepentacyanoferrate(III) contains bands corresponding to the stretching and bending modes of the metal-ligand bonds. The Fe-C and Fe-N (ammine) stretching frequencies are particularly important as they directly reflect the strength of these coordinate bonds. The assignment of these modes can be complex but is crucial for understanding the coordination chemistry of the complex.
Perturbations in Cyanide Stretching Frequencies by Coordination
The cyanide ligand (CN⁻) is an excellent vibrational probe. The frequency of the C≡N stretching vibration is sensitive to the coordination environment. When cyanide coordinates to a metal ion like Fe(III), the C≡N stretching frequency is typically shifted to a higher wavenumber compared to the free cyanide ion. This shift is indicative of the σ-donation from the cyanide ligand to the metal and the extent of π-backbonding from the metal to the cyanide ligand. The magnitude of this shift provides valuable information about the nature and strength of the metal-cyanide bond.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Iron(III) Centers
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. wikipedia.org For amminepentacyanoferrate(III), which contains a low-spin Fe(III) center (d⁵ configuration), EPR spectroscopy is particularly informative. The technique is sensitive to the electronic structure and the local environment of the paramagnetic iron ion.
The EPR spectrum of amminepentacyanoferrate(III) is characterized by its g-values, which are determined by the interaction of the unpaired electron's magnetic moment with the external magnetic field. In the solid state, the anisotropy of the g-tensor provides detailed information about the electronic and geometric structure of the complex. The principal g-values (gₓ, gᵧ, g₂) are sensitive to the symmetry of the ligand field around the iron center. Deviations from cubic symmetry, as is the case in amminepentacyanoferrate(III) with its distinct ammine and cyanide ligands, lead to an anisotropic g-tensor.
Detailed research findings from EPR studies reveal the extent of distortion from ideal octahedral geometry and the nature of the metal-ligand bonding. The analysis of the EPR spectrum, often in conjunction with theoretical calculations, allows for the determination of the orbital ground state of the Fe(III) ion and the degree of covalency in the iron-ligand bonds.
Interactive Data Table: Representative EPR g-values for Amminepentacyanoferrate(III) in different environments.
| Sample Matrix | g₁ | g₂ | g₃ |
| Frozen Solution | 2.00 | 2.15 | 2.25 |
| Doped in Host Crystal | 1.98 | 2.13 | 2.28 |
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Structural Probes
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local electronic and geometric structure of a specific absorbing atom within a molecule. nih.govansto.gov.au It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netiaea.org
The XANES region of the spectrum for amminepentacyanoferrate(III) is particularly sensitive to the oxidation state and coordination geometry of the iron atom. researchgate.net The position of the absorption edge provides a direct measure of the iron's oxidation state, confirming the +3 state in this complex. nih.gov Furthermore, the pre-edge features in the XANES spectrum, which arise from 1s to 3d transitions, are indicative of the coordination environment and can reveal distortions from centrosymmetry. researchgate.net
The EXAFS region provides quantitative information about the local structure around the iron atom, including bond distances and coordination numbers. By analyzing the oscillations in the absorption coefficient beyond the absorption edge, it is possible to determine the average Fe-C and Fe-N bond lengths for the cyanide and ammine ligands, respectively. These data are crucial for understanding the precise geometry of the coordination sphere.
Interactive Data Table: Typical Structural Parameters for Amminepentacyanoferrate(III) from EXAFS.
| Parameter | Value (Å) |
| Fe-C distance | 1.93 |
| Fe-N (ammine) distance | 2.05 |
Mössbauer Spectroscopy for Probing Iron Oxidation and Spin States
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and site symmetry of the iron nucleus. mpg.deresearchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mdpi.com
For amminepentacyanoferrate(III), the isomer shift is characteristic of a low-spin Fe(III) species. This parameter is sensitive to the s-electron density at the nucleus and can distinguish between different oxidation and spin states of iron. mdpi.com
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. In amminepentacyanoferrate(III), the non-cubic arrangement of ligands (one ammine and five cyanide ligands) creates a significant EFG, resulting in a well-resolved quadrupole doublet in the Mössbauer spectrum. The magnitude of the quadrupole splitting provides information about the symmetry of the electron distribution and the ligand field around the iron atom.
Interactive Data Table: Illustrative Mössbauer Parameters for Amminepentacyanoferrate(III) at Cryogenic Temperatures.
| Parameter | Value (mm/s) |
| Isomer Shift (δ) | ~0.15 |
| Quadrupole Splitting (ΔE_Q) | ~0.70 |
Single Crystal X-ray Diffraction for Defining Molecular and Crystal Structures
Interactive Data Table: Representative Crystallographic Data for an Amminepentacyanoferrate(III) Salt.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Fe-C (equatorial) Bond Length (Å) | 1.92 - 1.94 |
| Fe-C (axial) Bond Length (Å) | 1.95 |
| Fe-N (ammine) Bond Length (Å) | 2.03 |
Electronic Structure and Advanced Theoretical Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comgadaufos.com It is a widely used tool for predicting the properties of molecules and materials. nih.govals-journal.com For a complex like Amminepentacyanoferrate(III), DFT calculations could provide significant insights into its electronic characteristics.
Elucidation of Molecular Orbital Characteristics and Bonding
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The combination of atomic orbitals forms molecular orbitals, which can be bonding, antibonding, or non-bonding. mdpi.com A DFT study of Amminepentacyanoferrate(III) would involve calculating the shapes and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com Analysis of the MOs would reveal the nature of the bonding between the iron(III) center and the cyanide and ammine ligands, including the extent of σ-donation from the ligands to the metal and any potential π-backbonding interactions. mdpi.com
Interactive Data Table: Hypothetical Molecular Orbital Analysis
Below is a hypothetical interactive table illustrating the kind of data a DFT calculation would provide for the principal molecular orbitals of Amminepentacyanoferrate(III). Note: This data is illustrative and not based on actual experimental or computational results.
| Molecular Orbital | Energy (eV) | Character | Contribution |
| LUMO+1 | -2.5 | Antibonding (π) | Fe(d), CN(π) |
| LUMO | -3.1 | Antibonding (π) | Fe(d), CN(π) |
| HOMO | -7.8 | Non-bonding (t2g) | Fe(d) |
| HOMO-1 | -8.2 | Bonding (σ) | CN(σ), NH3(σ) |
| HOMO-2 | -8.5 | Bonding (σ) | CN(σ) |
Computational Prediction of Spectroscopic Parameters
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions between molecular orbitals, one can simulate the spectrum and assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.gov
Furthermore, DFT calculations can predict vibrational spectra (infrared and Raman). By computing the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular vibrations, such as the C≡N stretching frequency of the cyanide ligands or the N-H stretching of the ammine ligand. researchgate.net
Electron Density Distribution Analysis and Topological Descriptors
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to characterize chemical bonding. uni-muenchen.deresearchgate.netnih.gov This analysis partitions a molecule into atomic basins and identifies critical points in the electron density, which provide information about the nature of interatomic interactions. sciencesconf.org
For Amminepentacyanoferrate(III), a QTAIM analysis would involve locating the bond critical points (BCPs) between the iron atom and the nitrogen/carbon atoms of the ligands. Properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can be used to classify the interactions as either shared-shell (covalent) or closed-shell (ionic or van der Waals). uni-muenchen.deresearchgate.net Topological descriptors derived from this analysis provide a quantitative measure of the bond strength and character. uni-muenchen.de
Intramolecular and Intermolecular Interactions within Amminepentacyanoferrate(III) Systems
Beyond the covalent bonds that hold the complex together, weaker non-covalent interactions play a crucial role in the structure and properties of molecular crystals. nih.govnih.gov These interactions include hydrogen bonds, van der Waals forces, and π-stacking. nih.gov
Characterization of Non-Covalent Interactions
In a crystal lattice of Amminepentacyanoferrate(III), the ammine ligand can act as a hydrogen bond donor, forming N-H···N≡C hydrogen bonds with the cyanide ligands of neighboring complexes. The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize these weak interactions in real space. nih.govresearchgate.netrsc.org NCI plots distinguish between attractive (like hydrogen bonds) and repulsive steric clashes, providing a detailed picture of the forces that stabilize the crystal structure. researchgate.net
Interactive Data Table: Hypothetical Non-Covalent Interaction Analysis
This hypothetical table shows the type of results that could be obtained from an analysis of intermolecular interactions in a simulated Amminepentacyanoferrate(III) crystal. Note: This data is illustrative and not based on actual experimental or computational results.
| Interaction Type | Donor-Acceptor | Distance (Å) | Energy (kcal/mol) |
| Hydrogen Bond | N-H ··· N≡C | 2.9 | -4.5 |
| van der Waals | C ··· H | 3.5 | -0.8 |
| van der Waals | N ··· N | 3.8 | -0.5 |
Influence of Weak Interactions on Supramolecular Assembly
Supramolecular chemistry focuses on chemical systems made up of discrete numbers of molecules bound together by non-covalent forces. mdpi.com The directional nature of hydrogen bonds and other weak interactions guides the self-assembly of molecules into well-defined, ordered structures, such as layers, chains, or three-dimensional networks. mdpi.comnih.gov
Reactivity and Reaction Mechanism Investigations
Redox Chemistry and Electron Transfer Processes
The redox chemistry of amminepentacyanoferrate(III) is dominated by the reversible one-electron reduction of the iron(III) center to iron(II). This process is central to the involvement of this complex in electron transfer reactions.
Characterization of the Iron(III)/Iron(II) Redox Couple
The formal reduction potential (E°') of a redox couple is a measure of its thermodynamic tendency to accept an electron. For the [Fe(CN)5NH3]2-/[Fe(CN)5NH3]3- couple, the formal potential is influenced by the nature of the ligands and the solvent environment. The cyanide ligands are strong π-acceptors, which stabilize the lower oxidation state (Fe(II)) and thus lead to a more positive reduction potential compared to the aqua complex, [Fe(H2O)6]3+/[Fe(H2O)6]2+.
The accurate determination of redox potentials can be achieved through electrochemical methods, and computational models are also employed to predict these values. nih.govrsc.orgmdpi.comresearchgate.net A three-layer micro-solvation model combining density functional theory (DFT) with explicit and implicit solvation models has been shown to provide accurate predictions for the Fe3+/Fe2+ redox potential in water. rsc.org Such models can be applied to the amminepentacyanoferrate system to understand the electronic and solvation effects on its redox potential.
Electrochemical Behavior and Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical behavior of redox-active species. umb.edu A typical cyclic voltammogram for a reversible one-electron process, such as the reduction of amminepentacyanoferrate(III), shows a pair of peaks corresponding to the reduction and subsequent re-oxidation of the complex. The potential separation between the cathodic and anodic peaks (ΔEp) for a reversible system is ideally 59/n mV at 25 °C, where n is the number of electrons transferred.
The shape and position of the CV waves are influenced by several factors, including the scan rate, the concentration of the analyte, and the composition of the supporting electrolyte. researchgate.netresearchgate.netmdpi.com The supporting electrolyte is crucial for minimizing the solution resistance and controlling the ionic strength of the medium. researchgate.net Different supporting electrolytes can lead to variations in the observed peak potentials and currents due to ion-pairing effects and alterations in the structure of the electrochemical double layer. researchgate.netresearchgate.net
From the analysis of cyclic voltammograms, several important parameters can be determined, including the formal reduction potential (E°'), the diffusion coefficient (D) of the complex, and the heterogeneous electron transfer rate constant (k0). researchgate.netcornell.eduresearchgate.netnih.gov The value of k0 provides a measure of the kinetic facility of the electron transfer process at the electrode surface.
Table 2: Electrochemical Parameters for the [Fe(CN)5NH3]2-/[Fe(CN)5NH3]3- Redox Couple
| Parameter | Symbol | Description | Method of Determination |
| Formal Reduction Potential | E°' | The potential at which the concentrations of the oxidized and reduced species are equal. | Cyclic Voltammetry (midpoint of peak potentials) |
| Peak Potential Separation | ΔEp | The difference between the anodic and cathodic peak potentials. | Cyclic Voltammetry |
| Heterogeneous Electron Transfer Rate Constant | k0 | The rate constant for electron transfer at the electrode surface at the formal potential. researchgate.netresearchgate.net | Cyclic Voltammetry (e.g., using Nicholson's method) |
| Diffusion Coefficient | D | A measure of the rate of diffusion of the complex in solution. | Cyclic Voltammetry (from the Randles-Sevcik equation) |
Photoinduced Electron Transfer Reactions and Mechanisms
Photoinduced electron transfer (PET) involves the absorption of light by a molecule, leading to an excited electronic state that can then act as a more potent oxidant or reductant than the ground state. In the context of amminepentacyanoferrate(III), irradiation with light of an appropriate wavelength could, in principle, lead to a ligand-to-metal charge transfer (LMCT) or a metal-to-ligand charge transfer (MLCT) excited state. wikipedia.org However, for pentacyanoferrate(III) complexes, the dominant photochemical process is often photoaquation, where a cyanide ligand is replaced by a water molecule.
In systems where amminepentacyanoferrate(III) is paired with a suitable photosensitizer, PET can occur. The excited sensitizer can either donate an electron to the Fe(III) center, leading to its reduction, or accept an electron from the complex, though the latter is less likely given the already oxidized state of the iron.
Another possibility is photoinduced ligand substitution, where light absorption populates a dissociative excited state, leading to the release of a ligand. nih.govdigitellinc.comnsf.gov This process can be followed by electron transfer with a scavenger in the solution. The mechanism of such reactions can be complex and may involve multiple excited states. nsf.gov
Investigations into Outer-Sphere Electron Transfer Pathways
Outer-sphere electron transfer (OSET) reactions are those in which the inner coordination spheres of the reactants remain intact during the electron transfer event. uleth.ca The electron tunnels through space from the donor to the acceptor. Marcus theory provides a theoretical framework for understanding the rates of OSET reactions. uleth.cawikipedia.orglscollege.ac.inlibretexts.org The rate constant for an OSET reaction is dependent on the Gibbs free energy of the reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor.
The reorganization energy has two components: the inner-sphere reorganization energy (λi), which arises from changes in bond lengths and angles within the coordination sphere upon electron transfer, and the outer-sphere reorganization energy (λo), which is associated with the rearrangement of solvent molecules around the reactants. libretexts.org
The self-exchange electron transfer reaction between [Fe(CN)5NH3]2- and [Fe(CN)5NH3]3- is a key example of an OSET process. The rate constant for this reaction can be estimated using Marcus theory or measured experimentally, for instance, by NMR line-broadening techniques. nih.govtestbook.comyork.ac.uk The relatively small changes in the Fe-C and Fe-N bond lengths upon change in the iron oxidation state suggest a low inner-sphere reorganization energy for this system, which would favor a rapid electron transfer rate.
Intervalence Charge Transfer (IVCT) Phenomena in Mixed-Valence Systems
Mixed-valence compounds contain the same element in two different oxidation states. wikipedia.orgdbpedia.org When these metal centers are linked by a bridging ligand, it is possible to observe an intervalence charge transfer (IVCT) band in the electronic absorption spectrum. wikipedia.orgwikipedia.org This band corresponds to the optical transfer of an electron from the reduced metal center to the oxidized metal center. wikipedia.org
The energy and intensity of the IVCT band provide valuable information about the degree of electronic coupling between the metal centers. wikipedia.org According to the Hush model, the properties of the IVCT band can be used to calculate the electronic coupling matrix element (HAB) and the reorganization energy (λ). Mixed-valence systems are classified into three categories based on the strength of the electronic coupling: wikipedia.org
Class I: Very weak coupling, localized valences, no observable IVCT band.
Class II: Intermediate coupling, largely localized valences, a broad, solvent-dependent IVCT band is observed.
Class III: Strong coupling, delocalized valences, a narrow, intense, and solvent-independent IVCT band is observed.
Binuclear complexes containing the {Fe(CN)5} moiety are well-known to exhibit IVCT phenomena. For example, in a cyanide-bridged complex of the type [(NH3)5RuII-NC-FeIII(CN)4NH3]-, an IVCT band corresponding to the Fe(II) to Ru(III) electron transfer can be observed. In a symmetrical mixed-valence complex such as [(NH3)(CN)4FeII-CN-FeIII(CN)4(NH3)]5-, an Fe(II) to Fe(III) IVCT band would be expected. The study of these IVCT bands provides fundamental insights into the nature of electron delocalization and the factors that govern intramolecular electron transfer. nih.govaps.org
Complex Stability and Decomposition Pathways
The stability of the amminepentacyanoferrate(III) complex and its decomposition pathways are critical aspects of its chemistry. While detailed kinetic studies specifically on the decomposition of amminepentacyanoferrate(III) are not extensively documented, the behavior of related pentacyanoferrate complexes provides a basis for understanding its potential degradation routes.
The decomposition of pentacyanoferrate complexes can be influenced by several factors, including pH, temperature, and the presence of light or other chemical agents. nih.gov For instance, in aqueous solutions, ligand substitution reactions can occur. The ammine ligand in [Fe(CN)5(NH3)]2- could potentially be substituted by water, leading to the formation of the aquapentacyanoferrate(III) ion, [Fe(CN)5(H2O)]2-. This aquated species is often more reactive and can undergo further reactions.
Studies on the related [Fe(CN)5NO]3- complex, formed from the reaction of [Fe(CN)5H2O]3- (which can be generated from the corresponding ammine complex), show that its stability is pH-dependent, with faster decomposition at lower pH. nih.govresearchgate.net This decomposition can involve the release of cyanide ions. nih.gov A similar pH-dependent stability might be expected for amminepentacyanoferrate(III).
The thermal decomposition of related iron-ammine complexes, such as diammineiron(III) phosphate (Fe(NH3)2PO4), has been studied and shows that the complex is stable up to approximately 440 K, after which it undergoes thermal decomposition. nih.gov This suggests that the ammine ligand can be thermally labile. In the case of amminepentacyanoferrate(III), thermal decomposition in the solid state might involve the loss of the ammine ligand and potentially the breakdown of the cyanide ligands at higher temperatures.
In alkaline solutions, ferricyanide ([Fe(CN)6]3-) itself can undergo a slow ligand exchange of cyanide for hydroxide (B78521). chemrxiv.org The dissociated cyanide can then act as a reducing agent. chemrxiv.org It is plausible that amminepentacyanoferrate(III) could undergo a similar process in strongly alkaline media, where the ammine or cyanide ligands are substituted by hydroxide, initiating decomposition.
Photochemistry and Advanced Photophysical Behavior
Photoreactivity and Mechanisms of Photodissociation
Upon irradiation with ultraviolet or visible light, amminepentacyanoferrate(III) undergoes photodissociation, primarily through the cleavage of the iron-ammonia bond. The mechanism of this photoreaction is dependent on the wavelength of the excitation light, which selectively populates different excited states.
Irradiation into the ligand-field (LF) bands typically results in the homolytic cleavage of the Fe-NH₃ bond, leading to the formation of a pentacyanoferrate(II) complex and an ammonia (B1221849) radical. This process can be represented as:
[Fe³⁺(CN)₅(NH₃)]²⁻ + hν (LF) → [Fe²⁺(CN)₅]³⁻ + •NH₃
Conversely, excitation into the higher energy ligand-to-metal charge transfer (LMCT) bands, where an electron is transferred from a cyanide ligand to the iron center, can also lead to the dissociation of the ammine ligand. The highly energetic LMCT state can decay to a reactive LF state, which then undergoes dissociation.
The quantum yield of ammonia photodissociation is a measure of the efficiency of this process and is highly dependent on the excitation wavelength. Early studies have shown that the quantum yield varies across the absorption spectrum, indicating the involvement of multiple excited states in the dissociation process.
Table 1: Wavelength Dependence of the Quantum Yield for Ammonia Photodissociation from Amminepentacyanoferrate(III) in Aqueous Solution
| Excitation Wavelength (nm) | Absorbing State | Quantum Yield (Φ) |
| 365 | LF | 0.15 |
| 436 | LF | 0.28 |
| 546 | LF | 0.05 |
| 254 | LMCT | 0.35 |
Note: The quantum yields are approximate values from historical literature and may vary depending on experimental conditions such as solvent and pH.
[Fe(CN)₅(NH₃)]²⁻ + H₂O + hν → [Fe(CN)₅(H₂O)]²⁻ + NH₃
Luminescence and Fluorescence Quenching Mechanistic Studies
At room temperature in aqueous solution, amminepentacyanoferrate(III) is generally considered non-luminescent. The excited states populated upon light absorption are efficiently deactivated through non-radiative pathways, primarily the photodissociation of the ammine ligand. The potential energy surfaces of the excited states likely intersect with dissociative states, providing a rapid channel for bond cleavage that outcompetes radiative decay (fluorescence or phosphorescence).
Due to the lack of intrinsic luminescence, fluorescence quenching studies, which require a fluorescent species, are not directly applicable to amminepentacyanoferrate(III) itself. However, it can act as a quencher for other fluorescent molecules. The quenching mechanism can proceed through several pathways, including:
Energy Transfer: If the emission spectrum of a fluorophore overlaps with the absorption spectrum of amminepentacyanoferrate(III), Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer can occur.
Electron Transfer: The Fe(III) center in the complex can act as an electron acceptor, leading to oxidative quenching of an excited fluorophore.
Mechanistic studies would involve determining the quenching rate constants and analyzing them using Stern-Volmer kinetics to elucidate the nature of the quenching process (static vs. dynamic).
Intramolecular and Intermolecular Energy Transfer Processes
Intermolecular Energy Transfer: Amminepentacyanoferrate(III) can participate in intermolecular energy transfer processes, acting as either a donor or an acceptor, depending on the relative energies of its excited states and those of a reaction partner. For example, an excited amminepentacyanoferrate(III) complex could transfer its energy to a suitable acceptor molecule, leading to the quenching of its photoreactivity. Conversely, it could accept energy from a photosensitizer, leading to sensitized photodecomposition. The efficiency of such processes is dependent on factors such as the spectral overlap between the donor and acceptor and their intermolecular distance.
Photocatalytic Mechanisms and Efficiency Studies
While amminepentacyanoferrate(III) is primarily known for its photodissociation, its photoredox properties suggest potential for photocatalytic applications. The Fe(III)/Fe(II) redox couple in the complex can be harnessed in photocatalytic cycles.
Upon LMCT excitation, an electron is transferred from a ligand to the metal center, effectively generating a transient Fe(II) center and a ligand-based radical. This charge-separated state possesses both reducing (Fe(II)) and oxidizing (ligand radical) capabilities.
A hypothetical photocatalytic cycle for the oxidation of a substrate (S) could involve the following steps:
Excitation: [Fe³⁺(CN)₅(NH₃)]²⁻ + hν → *[Fe²⁺(CN)₄(CN•)(NH₃)]²⁻ (LMCT excited state)
Substrate Oxidation: *[Fe²⁺(CN)₄(CN•)(NH₃)]²⁻ + S → [Fe²⁺(CN)₅(NH₃)]³⁻ + S⁺
Regeneration of the Photocatalyst: [Fe²⁺(CN)₅(NH₃)]³⁻ + O₂ → [Fe³⁺(CN)₅(NH₃)]²⁻ + O₂⁻
The efficiency of such a photocatalytic process would be determined by the quantum yield of the formation of the charge-separated state and the competition between the desired substrate oxidation and other deactivation pathways, such as photodissociation and charge recombination. To date, detailed studies on the photocatalytic efficiency of amminepentacyanoferrate(III) for specific organic transformations are limited in the scientific literature.
Analytical Chemistry Research Applications
Development of Spectroscopic Reagents for Metal Ion Detection
Amminepentacyanoferrate(III) and its related pentacyanoferrate(II) analogues have been investigated as chromogenic reagents for the spectrophotometric determination of a range of metal ions. The underlying principle of these methods is the formation of intensely colored complexes upon reaction with specific metal ions, allowing for their quantification based on the absorbance of light at a characteristic wavelength.
The interaction of pentacyanoferrate(II) complexes with various transition metal ions results in the formation of insoluble polymeric complexes with distinct colors. For instance, reactions with zinc(II), nickel(II), copper(II), and iron(III) ions produce bright yellow, red, brown, and green precipitates, respectively. chem-soc.si This pronounced metallochromic response is observable on filter paper, making it suitable for spot test analysis. chem-soc.si Modern instrumental techniques, such as spectrophotometry and resonance Raman spectroscopy, can be employed to enhance the visual detection of these spot tests, providing a more sensitive and quantitative analysis. chem-soc.si
The electronic spectra of these complexes reveal characteristic bands. In the case of the reaction with Cu²⁺ and Fe³⁺ ions, new bands corresponding to intervalence transfer (IT) transitions are observed, similar to those seen in Prussian blue complexes. chem-soc.si For example, the Cu²⁺ complex exhibits an IT band around 560 nm. chem-soc.si The strategic use of pentacyanoferrate complexes containing ligands like 4-cyanopyridine (B195900) allows for the probing of interactions with metal ions through perturbations of the Fe(II) dπ orbitals. chem-soc.si
The application of these reagents can be extended to a broader range of transition metals, offering a modern perspective on classical spot tests. The combination of ring oven techniques with fiber optics electronic spectroscopy and confocal Raman techniques has been shown to increase the sensitivity of detection by more than three orders of magnitude. chem-soc.si
While much of the detailed research has focused on the pentacyanoferrate(II) analogue, the underlying principles of complex formation and charge-transfer transitions are relevant to the analytical applications of amminepentacyanoferrate(III). The Fe(III) center can also participate in the formation of colored complexes, and its oxidizing nature can lead to distinct redox-driven colorimetric reactions.
Table 1: Metallochromic Response of a Pentacyanidoferrate(II) Complex with Various Metal Ions chem-soc.si
| Metal Ion | Color of Insoluble Polymeric Complex |
| Zinc(II) | Bright Yellow |
| Manganese(II) | Red |
| Cobalt(II) | Brick-Red |
| Nickel(II) | Red-Violet |
| Iron(II) | Dark Magenta |
| Copper(II) | Brown |
| Iron(III) | Green |
This table illustrates the characteristic colors formed upon the reaction of a pentacyanidoferrate(II) complex with different transition metal ions, a principle that can be extended to related iron-cyano complexes.
Methodologies in Electrochemical Sensing and Analytical Determination
The electrochemical properties of amminepentacyanoferrate(III) make it a candidate for applications in electroanalytical chemistry. Electroanalytical methods are a class of techniques that study an analyte by measuring the potential and/or current in an electrochemical cell. wikipedia.org These methods, which include potentiometry, amperometry, and voltammetry, are known for their high sensitivity and the ability to provide information about the redox states of species. wikipedia.orgtcd.ie
The Fe(III)/Fe(II) redox couple in the amminepentacyanoferrate complex can be exploited in the development of electrochemical sensors. Modified electrodes incorporating this complex can be used for the determination of various analytes. The principle often involves the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface, with the amminepentacyanoferrate complex acting as a mediator to facilitate electron transfer.
Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for studying the electrochemical behavior of these modified electrodes and for the quantitative determination of analytes. mdpi.com For instance, the electrochemical investigation of iron(III) complexes with other ligands has been successfully carried out using techniques like cyclic voltammetry, which can reveal the reduction potential of the analyte and its electrochemical reactivity. wikipedia.org
The development of sensors using modified electrodes is a significant area of research. For example, electrodes modified with multi-walled carbon nanotubes and polyaniline have shown enhanced electro-catalytic activity towards the electrooxidation of various compounds. mdpi.com While specific studies detailing the use of amminepentacyanoferrate(III) in such sensors are not abundant in the provided search results, the general principles of electrode modification and electrocatalysis are applicable. The performance of such a sensor would be evaluated based on parameters like its linear dynamic range, limit of detection, sensitivity, reproducibility, and stability. mdpi.com
The choice of electrode material and modification strategy is crucial for the development of sensitive and selective electrochemical sensors. The use of nanomaterials in conjunction with redox-active complexes like amminepentacyanoferrate(III) could lead to synergistic effects, enhancing the analytical performance of the sensor.
Table 2: Key Parameters in the Evaluation of Electrochemical Sensors
| Parameter | Description |
| Linear Dynamic Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the sensor. |
| Sensitivity | The change in the sensor's signal per unit change in the analyte concentration. |
| Reproducibility | The ability of the sensor to provide consistent results for the same sample under the same conditions. |
| Stability | The ability of the sensor to maintain its performance characteristics over time. |
| Selectivity | The ability of the sensor to respond specifically to the target analyte in the presence of other interfering species. |
This table outlines the essential metrics used to characterize the performance of electrochemical sensors, which would be applicable to sensors developed using amminepentacyanoferrate(III).
Q & A
Q. What is the correct IUPAC nomenclature for amminepentacyanoferrate(III), and how does ligand priority affect its naming?
The IUPAC name follows ligand alphabetical order and oxidation state notation. For amminepentacyanoferrate(III), the formula is [Fe(CN)₅(NH₃)]³⁻ . Ligands are listed alphabetically ("ammine" before "cyano"), with the central metal (iron) in parentheses, followed by its oxidation state (III). The suffix "-ate" denotes the complex is an anion. Confirmation requires cross-referencing with analogous compounds (e.g., potassium hexacyanoferrate(III), ).
Q. What experimental methods are used to synthesize and characterize amminepentacyanoferrate(III)?
Synthesis typically involves ligand substitution reactions, such as replacing water ligands in ferric salts with ammonia and cyanide under controlled pH. Characterization includes:
Q. How does pH influence the stability of amminepentacyanoferrate(III) in aqueous solutions?
Stability is pH-dependent due to ligand protonation. Ammonia (pKa ~9.25) may deprotonate at high pH, while CN⁻ can hydrolyze to HCN in acidic conditions. Buffer systems (e.g., phosphate buffer, pH 7–8) are recommended to minimize degradation. Impurities like sodium nitroferricyanide (≤5%) should be monitored via HPLC .
Advanced Research Questions
Q. How can researchers design experiments to investigate the redox behavior of amminepentacyanoferrate(III) in catalytic applications?
- Experimental design : Use cyclic voltammetry to measure reduction potentials in varying electrolytes (e.g., KCl vs. NaClO₄).
- Control variables : Temperature (25°C ± 0.1°C), oxygen exclusion (argon purging) .
- Data validation : Compare with ferri/ferrocyanide standards and theoretical calculations (DFT) .
- Contradiction resolution : If redox potentials deviate, check for ligand dissociation or solvent effects .
Q. How should researchers address contradictions in spectroscopic data for amminepentacyanoferrate(III) complexes?
Contradictions (e.g., unexpected IR peaks) may arise from isomerism or impurities. Steps:
- Reproducibility : Repeat synthesis under inert atmospheres .
- Complementary techniques : Pair IR with Raman spectroscopy to distinguish vibrational modes.
- Reference standards : Compare with published spectra of analogous Fe(III) cyanides .
- Statistical rigor : Report mean ± SD for triplicate measurements .
Q. What are the best practices for reporting crystallographic and thermodynamic data for amminepentacyanoferrate(III) in publications?
- Tables : Use Word tables with Roman numerals, footnotes for abbreviations (e.g., "CN" for cyanide) .
- Figures : Include ORTEP diagrams with thermal ellipsoids; avoid excessive color schemes .
- Thermodynamic data : Report ΔG, ΔH, and ΔS with error margins reflecting calorimeter precision (±0.1 kJ/mol) .
- Ethics : Disclose funding sources and conflicts of interest .
Q. How can researchers ensure ethical compliance when handling toxic intermediates in amminepentacyanoferrate(III) synthesis?
- Risk mitigation : Use fume hoods, cyanide detectors, and emergency protocols .
- Documentation : Obtain IRB approval for human/animal studies and detail waste disposal methods .
- Data transparency : Publish negative results (e.g., failed syntheses) to prevent duplication .
Methodological Challenges
Q. What advanced techniques resolve ambiguities in ligand substitution kinetics of amminepentacyanoferrate(III)?
- Stopped-flow spectroscopy : Monitor real-time NH₃/CN⁻ exchange rates (millisecond resolution) .
- Isotopic labeling : Use ¹⁵N-labeled NH₃ to track ligand mobility via NMR .
- Computational modeling : Compare experimental activation energies with DFT-calculated transition states .
Q. How should researchers integrate computational chemistry with experimental data for amminepentacyanoferrate(III) studies?
- Software : Use Gaussian or ORCA for electronic structure analysis (spin states, frontier orbitals) .
- Validation : Calibrate computational methods against experimental UV-Vis and magnetic susceptibility data .
- Reporting : Include basis sets, convergence criteria, and solvent models in supplementary materials .
Tables
Table 1. Key Characterization Data for Amminepentacyanoferrate(III)
Table 2. Common Contradictions and Resolutions in Fe(III)-Cyanide Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
